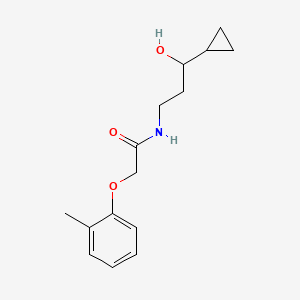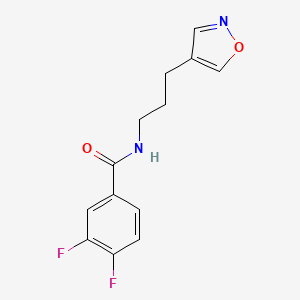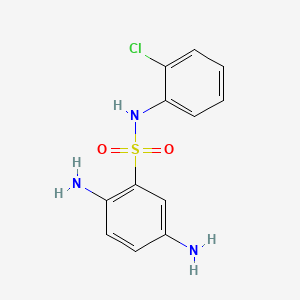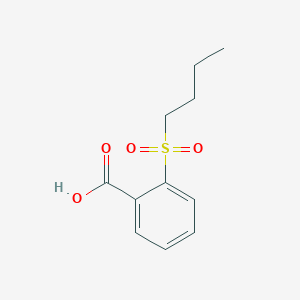
(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid” is an organic molecule that appears to contain a benzylidene functional group . The benzylidene functional group is a carbon-carbon double bond (C=C) that is attached to a benzene ring .
Synthesis Analysis
Benzylidene compounds can be synthesized using a variety of methods, but one common approach involves the condensation of an aldehyde or ketone with an aromatic compound that contains a reactive hydrogen atom . The reaction is typically catalyzed by an acid or base, and the resulting product is an imine, which can be hydrolyzed to yield the corresponding benzylidene compound .Molecular Structure Analysis
The molecular structure of benzylidene compounds can be characterized using a range of techniques, including Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy . IR spectroscopy can be used to detect the C=C double bond in the benzylidene functional group . NMR spectroscopy can provide information about the chemical environment surrounding the benzylidene functional group .Chemical Reactions Analysis
Benzylidene compounds can undergo a variety of chemical reactions. For instance, they can participate in acyl radical enabled reactions between aldehydes and alkenes . Also, they can be involved in reactions leading to the formation of biofilm inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylidene compounds can be determined using various analytical techniques. These properties include charge-pH map, pI, hydrophobicity, and mass .Wissenschaftliche Forschungsanwendungen
- “(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid” exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, apoptosis pathways, and cell cycle regulation . Further investigations into its mechanism of action and potential clinical applications are ongoing.
- Structure-based virtual screening identified this compound as a novel scaffold for farnesyltransferase inhibitors (FTIs). These inhibitors play a crucial role in cancer therapy by disrupting protein prenylation, affecting cell signaling pathways, and inhibiting tumor growth . Researchers are optimizing derivatives for enhanced FTI activity.
- Analogues of this compound, such as benzylidene-methyloxazolone (BMO) derivatives, exhibit aggregation-induced emission (AIE) properties. These compounds are valuable for developing fluorescent probes, biosensors, and imaging agents. BMO-based fluorophores have applications in cellular imaging and disease diagnostics .
Anticancer Properties
Farnesyltransferase Inhibition
Fluorescent Probes and AIEgens
Wirkmechanismus
Target of Action
The primary target of this compound is farnesyltransferase , an enzyme involved in the post-translational modification of proteins . This modification is crucial for the function of many proteins, including those involved in cell signaling and growth.
Mode of Action
The compound interacts with its target, farnesyltransferase, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the post-translational modification of proteins
Biochemical Pathways
The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it impacts the Ras signaling pathway , which plays a key role in cell growth and differentiation . By inhibiting farnesyltransferase, the compound disrupts the normal function of the Ras proteins, potentially leading to altered cell behavior.
Pharmacokinetics
Similar compounds have been shown to display excellent inhibition against their target enzymes , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of farnesyltransferase. Given the enzyme’s role in protein modification, the compound’s action could potentially lead to a wide range of effects, including altered cell growth and differentiation .
Safety and Hazards
The safety and hazards associated with benzylidene compounds can vary depending on their specific structure. For instance, Benzylidene Camphor Sulfonic Acid, a related compound, is approved as a UV filter in cosmetics and personal care products at a maximum concentration of 6% in the European Union .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-2-9-25-12-5-3-11(4-6-12)10-14-16(22)19(18(26)27-14)13(17(23)24)7-8-15(20)21/h2-6,10,13H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLRVNKPUKODV-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)




![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)